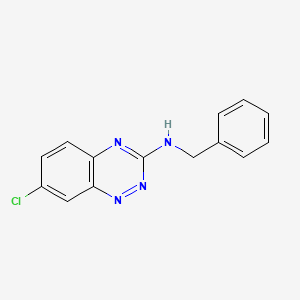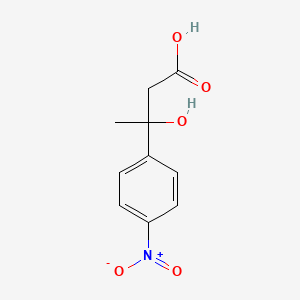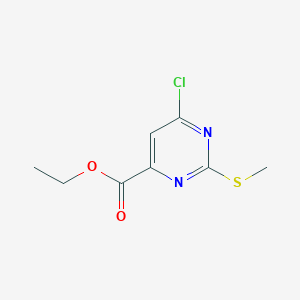![molecular formula C10H9N3S3 B14728031 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione CAS No. 13489-07-1](/img/structure/B14728031.png)
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group attached to a thiazinane ring with two dithione groups
准备方法
The synthesis of 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of a phenyldiazenyl compound with a thiazinane derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学研究应用
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
作用机制
The mechanism of action of 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione can be compared with other similar compounds, such as:
5-[(E)-Phenyldiazenyl]-4-thioxo-1,3-thiazolidin-2-one: This compound has a similar phenyldiazenyl group but differs in the ring structure and functional groups.
Thiophene derivatives: These compounds share the sulfur-containing ring structure but differ in their substituents and overall reactivity.
Pyrazolone derivatives: These compounds have a different core structure but can exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
属性
CAS 编号 |
13489-07-1 |
|---|---|
分子式 |
C10H9N3S3 |
分子量 |
267.4 g/mol |
IUPAC 名称 |
5-phenyldiazenyl-1,3-thiazinane-2,4-dithione |
InChI |
InChI=1S/C10H9N3S3/c14-9-8(6-16-10(15)11-9)13-12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,14,15) |
InChI 键 |
YJJWKZHRLWVFSQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=S)NC(=S)S1)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)



![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)

![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)






![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
